Schradan

Description

Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998)

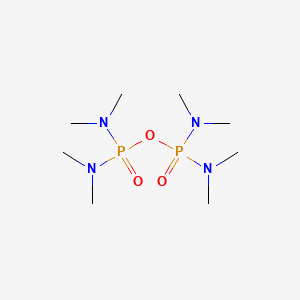

Structure

3D Structure

Propriétés

IUPAC Name |

N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKKRCSOSQAJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4O3P2 | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042373 | |

| Record name | Octamethylpyrophosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; mp = 14-20 deg C; [Merck Index] Dark brown liquid; mp = 14-20 deg C; [CAMEO] | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Schradan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 to 257 °F at 0.5 mmHg (EPA, 1998), 120-125 °C @ 0.5 MM HG | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SCHRADAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CHLOROFORM, SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS, SOL IN ACETONE, BENZENE, SLIGHTLY SOL IN PETROLEUM OILS, INSOL IN HEPTANE, PETROLEUM ETHER | |

| Record name | SCHRADAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1343 @ 25 °C | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SCHRADAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 mmHg at 77 °F (EPA, 1998), 0.001 [mmHg], 1X10-3 MM HG @ 25 °C | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Schradan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SCHRADAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VISCOUS LIQUID | |

CAS No. |

152-16-9 | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octamethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schradan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCHRADAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethylpyrophosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Schradan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCHRADAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77OYM46S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCHRADAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

57 to 68 °F (EPA, 1998), 17 °C | |

| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SCHRADAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Schradan on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schradan, an organophosphate compound, functions as an indirect, irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This compound itself is a weak inhibitor and requires metabolic bioactivation to its potent N-oxide metabolite. This active metabolite subsequently phosphorylates a serine residue within the catalytic active site of AChE, leading to the enzyme's inactivation. The accumulation of acetylcholine in synaptic clefts and neuromuscular junctions results in overstimulation of cholinergic receptors, leading to neurotoxicity. This guide provides a comprehensive overview of the molecular mechanism, available kinetic data, and detailed experimental protocols relevant to the study of this compound's action on acetylcholinesterase.

Introduction

This compound, also known as octamethylpyrophosphoramide (OMPA), is an organophosphate pesticide that exhibits its toxic effects through the inhibition of acetylcholinesterase (AChE)[1]. As a serine hydrolase, AChE plays a crucial role in terminating nerve impulses by breaking down acetylcholine[2]. The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine, resulting in a state of constant stimulation of cholinergic receptors, which can be lethal[2][3]. A unique feature of this compound is that it is a pro-inhibitor, meaning it must be metabolically converted to its active form to exert its inhibitory effect[4].

Mechanism of Action: A Two-Step Process

The inhibitory action of this compound on acetylcholinesterase is a sequential process involving metabolic activation followed by irreversible enzyme inhibition.

Metabolic Bioactivation

This compound in its parent form is a poor inhibitor of AChE. Its toxicity is contingent upon its metabolic conversion in the liver to a more reactive intermediate[4]. This bioactivation is an oxidative process, catalyzed by microsomal enzymes, that results in the formation of the N-oxide metabolite of this compound. This phosphoramide (B1221513) oxide is a significantly more potent phosphorylating agent than the parent compound.

Irreversible Inhibition of Acetylcholinesterase

The active N-oxide metabolite of this compound is a potent irreversible inhibitor of AChE. The mechanism of inhibition involves the phosphorylation of the hydroxyl group of a specific serine residue located within the catalytic triad (B1167595) of the enzyme's active site. This process is analogous to the mechanism of other organophosphate inhibitors[2][3].

The reaction proceeds in two main stages:

-

Formation of a Reversible Michaelis-like Complex: The active metabolite initially binds non-covalently to the active site of AChE.

-

Phosphorylation of the Active Site: A nucleophilic attack by the serine hydroxyl group on the phosphorus atom of the inhibitor leads to the formation of a stable, covalent phosphoserine bond. This phosphorylation effectively renders the enzyme inactive, as it can no longer hydrolyze acetylcholine.

Quantitative Data

| Compound | Target Enzyme | Inhibition Type | Quantitative Data (IC50/Ki) | Reference |

| This compound | Acetylcholinesterase | Weak/Indirect | Not available | [4] |

| This compound N-oxide (Active Metabolite) | Acetylcholinesterase | Irreversible | Not readily available in reviewed literature | - |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound's mechanism of action on acetylcholinesterase.

In Vitro Metabolic Activation of this compound

This protocol describes a general procedure for the metabolic activation of a pro-inhibitor like this compound using liver microsomes.

Objective: To generate the active N-oxide metabolite of this compound in vitro.

Materials:

-

This compound

-

Rat or human liver microsomes (commercially available)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Add the liver microsomes to the reaction mixture to a final protein concentration of approximately 0.5-1.0 mg/mL[5][6].

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <0.5%) to the reaction mixture to initiate the metabolic reaction.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle shaking[5].

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) or by heat inactivation.

-

Centrifuge the mixture to pellet the microsomes.

-

The supernatant now contains the activated this compound metabolite and can be used in the subsequent AChE inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring AChE activity and its inhibition[7][8][9].

Objective: To determine the inhibitory effect of the activated this compound metabolite on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

0.1 M Phosphate buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in buffer

-

Acetylthiocholine iodide (ATCI) substrate solution in water

-

The supernatant containing the activated this compound metabolite from Protocol 4.1

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, add:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

AChE enzyme solution

-

Aliquots of the supernatant containing the activated this compound metabolite at various dilutions (or a control with the supernatant from a reaction without this compound).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme[7][9].

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using the microplate reader[10]. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the activated metabolite compared to the control.

-

If desired, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a classic example of bioactivation-dependent irreversible enzyme inhibition, a hallmark of many organophosphate pesticides. While this compound itself is not a potent inhibitor, its metabolic conversion to a reactive N-oxide is essential for its toxicity. This active metabolite then covalently modifies the active site of AChE, leading to a cascade of physiological effects due to the accumulation of acetylcholine. The experimental protocols provided herein offer a framework for the in vitro investigation of these processes. Further research to quantify the kinetic parameters of the active metabolite would be valuable for a more complete understanding of its potency and for comparative toxicological studies.

References

- 1. This compound (Ref: ENT 17291 ) [sitem.herts.ac.uk]

- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conversion of this compound (OMPA) and parathion into inhibitors of cholinesterase by mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. japsonline.com [japsonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The History and Core Science of Schradan: A Technical Whitepaper on a Pioneering Systemic Insecticide

Executive Summary: Schradan, chemically known as octamethylpyrophosphoramide (OMPA), holds a significant place in the history of crop protection as one of the first commercially successful systemic insecticides. Developed in the 1940s by German chemist Gerhard Schrader, its unique mode of action—requiring metabolic activation into a potent cholinesterase inhibitor after absorption by the plant—revolutionized pest control strategies for sap-sucking insects. This technical guide provides an in-depth review of the history, mechanism of action, physicochemical properties, and key experimental methodologies associated with this compound. It explores the concept of "lethal synthesis," details its toxicological profile, and chronicles its eventual decline due to high mammalian toxicity and the development of safer alternatives. This document is intended for researchers, toxicologists, and drug development professionals interested in the scientific legacy of organophosphate insecticides.

Introduction: The Dawn of Systemic Insecticides

The mid-20th century marked a paradigm shift in agricultural chemistry. Before this period, insecticides were primarily contact poisons or stomach poisons, requiring direct application onto the target pest or its food source. The concept of a "systemic" insecticide—a compound that could be absorbed by a plant and translocated through its vascular tissues to render the entire plant toxic to pests—was a revolutionary idea.[1] this compound emerged as a pioneering example of this principle, offering protection to new plant growth and targeting pests like aphids and mites that feed on plant sap.[2][3] Its development stemmed from the broader wartime and post-war research into organophosphorus chemistry.

Discovery and Development

This compound was synthesized by the German chemist Gerhard Schrader at the I. G. Farbenindustrie laboratory in the 1940s.[4] Schrader's extensive work on organic phosphorus compounds, initially aimed at developing new insecticides to combat world hunger, also inadvertently led to the discovery of highly toxic nerve agents like Tabun and Sarin.[5] After World War II, this research was taken up by Allied scientists, and this compound, also known as OMPA, was developed for agricultural use.[4] It demonstrated remarkable efficacy against sap-sucking insects (Hemiptera) and mites (Acarina), which were difficult to control with conventional sprays.[2]

Physicochemical and Toxicological Properties

This compound is a viscous liquid at room temperature, miscible with water and many organic solvents.[2] Its key properties and toxicological data are summarized in the tables below. A notable characteristic is its high acute oral and dermal toxicity to mammals, a factor that ultimately contributed to its obsolescence.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Octamethyldiphosphoric tetraamide | [6] |

| CAS Number | 152-16-9 | [6] |

| Molecular Formula | C₈H₂₄N₄O₃P₂ | [6] |

| Molar Mass | 286.25 g/mol | [2] |

| Physical State | Viscous liquid, dark brown | [2] |

| Melting Point | 14-20 °C | [2] |

| Boiling Point | 120-125 °C at 0.5 mmHg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Vapor Pressure | 1 x 10⁻³ mmHg at 25 °C | [2] |

| Water Solubility | Miscible | [2] |

| Log P (Octanol-Water) | -1.01 (Calculated) | [2] |

Table 2: Acute Toxicity of this compound

| Species | Route | Sex | LD₅₀ (mg/kg) | Reference(s) |

| Rat (Rattus norvegicus) | Oral | Male | 9.1 | [2] |

| Rat (Rattus norvegicus) | Oral | Female | 42 | [2] |

| Rat (Rattus norvegicus) | Dermal | Male | 15 | [2] |

| Rat (Rattus norvegicus) | Dermal | Female | 44 | [2] |

| Mallard Duck (Anas platyrhynchos) | Oral | Male | 36.3 | [2] |

Mechanism of Action: Lethal Synthesis

This compound itself is a poor inhibitor of acetylcholinesterase (AChE).[6] Its insecticidal and toxic properties are the result of in vivo metabolic activation, a process often termed "lethal synthesis."

Metabolic Activation Pathway

Within the tissues of plants, insects, and the liver of mammals, this compound is oxidized by mixed-function oxidases.[2] This biotransformation converts the parent molecule into a highly reactive metabolite, the phosphoramide (B1221513) N-oxide. This active metabolite is a much more potent phosphorylating agent and, consequently, a powerful inhibitor of acetylcholinesterase.

Inhibition of Acetylcholinesterase

The active metabolite of this compound irreversibly binds to the serine hydroxyl group in the active site of the enzyme acetylcholinesterase (AChE). This phosphorylation inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. The resulting accumulation of ACh leads to continuous nerve stimulation, causing tremors, paralysis, and ultimately death in insects and other animals.

Diagram 1: Signaling Pathway of this compound Toxicity

References

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. This compound | C8H24N4O3P2 | CID 9037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calag.ucanr.edu [calag.ucanr.edu]

- 4. Studies on commercial octamethylpyrophosphoramide (this compound). I.—Composition and analysis (1951) | G. S. Hartley | 20 Citations [scispace.com]

- 5. Toxic effects produced in insects by organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Simultaneous verification by paper chromatography and Warburg's method of the hydrolysis of succinylcholine by cholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insidious Transformation: A Technical Guide to the Toxic Metabolites of Schradan in Plants and Animals

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the metabolic fate and toxicological profile of schradan, an organophosphate insecticide. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, details the bioactivation of this compound into its highly toxic metabolites within plant and animal systems, presenting critical data on its mechanism of action and methodologies for its detection.

This compound, chemically known as octamethylpyrophosphoramide (OMPA), is a systemic insecticide that, in its parent form, exhibits weak anticholinesterase activity. However, upon absorption by plants and animals, it undergoes metabolic transformation into a potent cholinesterase inhibitor. This bioactivation is a critical aspect of its toxicity, making an understanding of its metabolites paramount for toxicological assessment and environmental monitoring.

Metabolic Activation: The Genesis of a Toxin

In both plants and animals, this compound is metabolized into a more toxic N-oxide derivative, primarily the monophosphoramide oxide.[1] This oxidative conversion is the key step in the toxification pathway. While the parent compound, this compound, is a poor inhibitor of acetylcholinesterase (AChE), its oxidized metabolite is a potent inhibitor of this crucial enzyme.[2][3]

The metabolic pathways in plants and animals, while leading to the same toxic end-product, can vary in their specifics and rates. In mammals, this conversion is known to occur in the liver.[3] The metabolic degradation of this compound in plants, animals, and insects gives rise to the same toxic compound.[1]

Quantitative Toxicity Data

| Compound | Species | Route of Administration | LD50 Value (mg/kg) | Sex | Reference |

| This compound | Rat | Oral | 9.1 | Male | [4] |

| This compound | Rat | Oral | 42 | Female | [4] |

| This compound | Rat | Dermal | 15 | Male | [4] |

| This compound | Rat | Dermal | 44 | Female | [4] |

| This compound | Rat | Oral | 13.5 | Male | [1] |

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for the activated metabolite of this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions.

By inhibiting AChE, the toxic metabolite of this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including hypersecretion, muscle fasciculations, tremors, convulsions, and ultimately, respiratory failure and death.

Experimental Protocols

Determination of Cholinesterase Activity (Ellman's Method)

A widely used method for quantifying cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Reagents:

-

Phosphate (B84403) buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Sample containing cholinesterase (e.g., tissue homogenate, blood plasma)

-

Inhibitor solution (e.g., activated this compound metabolite)

Procedure:

-

Prepare sample dilutions in phosphate buffer.

-

In a 96-well plate or cuvette, add the sample, phosphate buffer, and DTNB solution.

-

To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

Enzyme activity is expressed in units/mL or units/mg of protein. For inhibition studies, the percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values can be determined.

Analysis of this compound and its Metabolites in Biological Samples

The quantification of this compound and its N-oxide metabolite in plant and animal tissues is crucial for residue analysis and metabolic studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Extraction:

-

Homogenize the tissue sample (e.g., plant leaves, animal liver) with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of hexane (B92381) and acetone.

-

Perform a liquid-liquid extraction to partition the analytes from the aqueous phase.

-

The organic extract is then concentrated, often under a stream of nitrogen.

Cleanup:

-

Solid-phase extraction (SPE) is commonly used to remove interfering co-extractives. Cartridges containing materials like Florisil or C18 are employed to retain the analytes while allowing interfering substances to pass through. The analytes are then eluted with a suitable solvent.

Quantification:

-

Gas Chromatography (GC): The cleaned-up extract is injected into a GC system equipped with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS). The FPD is selective for phosphorus-containing compounds. GC-MS provides high selectivity and structural confirmation of the analytes.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its polar metabolites. A reversed-phase C18 column is typically used for separation.

Visualizing the Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide on the Physicochemical Properties of Octamethylpyrophosphoramide (Schradan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octamethylpyrophosphoramide, a compound historically used as an organophosphate insecticide under the name Schradan. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the compound's characteristics.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of octamethylpyrophosphoramide. These parameters are crucial for understanding its environmental fate, biological interactions, and potential applications in research.

| Property | Value | Reference |

| Molecular Formula | C8H24N4O3P2 | [1][2] |

| Molar Mass | 286.25 g/mol | [1][2][3][4] |

| Melting Point | 14-20 °C (57-68 °F) | [1][5] |

| Boiling Point | 120-125 °C at 0.5 mmHg (248-257 °F at 0.5 mmHg) | [1] |

| Density | 1.1343 g/cm³ at 25 °C (1.09 at 77°F) | [1][2] |

| Vapor Pressure | 0.001 mmHg | [5] |

| Water Solubility | Miscible | |

| logP (Computed) | -0.3 | [1] |

| Physical Form | Viscous liquid, may be dark brown | [1][5] |

Experimental Methodologies

While the provided literature primarily consists of compilations of physicochemical data, this section outlines the general experimental protocols typically employed to determine such properties.

Determination of Melting Point: The melting point of a substance is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. For a substance like octamethylpyrophosphoramide, which can be a liquid at room temperature, a cooling method or a cryostat would be used to first solidify the sample. The temperature is then slowly increased, and the point at which the first drop of liquid appears and the point at which the entire solid has melted are recorded as the melting range.

Determination of Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus. A thermometer is placed in the vapor phase above the liquid to measure the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that decompose at their atmospheric boiling point, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure, as is the case for octamethylpyrophosphoramide.[1]

Determination of Density: The density of a liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Determination of Vapor Pressure: The vapor pressure of a low-volatility substance like octamethylpyrophosphoramide can be measured using various methods, such as the Knudsen effusion method or by using a tensiometer. These methods measure the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Metabolic Activation of this compound

Octamethylpyrophosphoramide (this compound) itself is a weak anticholinesterase agent. Its toxicity is a result of metabolic activation in vivo, primarily in the liver of mammals and in insects. This activation involves an oxidative desulfuration or oxidation reaction. The process converts this compound into a highly active cholinesterase inhibitor.

Caption: Metabolic activation of this compound to a potent cholinesterase inhibitor.

This guide provides a foundational understanding of the physicochemical properties of octamethylpyrophosphoramide. For further in-depth study, consulting primary research articles and advanced analytical chemistry texts is recommended.

References

early toxicological studies of schradan exposure

An In-depth Technical Guide on the Early Toxicological Studies of Schradan Exposure

Introduction

This compound, also known as octamethylpyrophosphoramide (OMPA), is an obsolete organophosphate compound developed by German chemist Gerhard Schrader.[1][2] Initially synthesized in the 1930s during research into novel insecticides, it was commercially developed as a systemic insecticide after World War II under trade names like Pestox III and Sytam.[2][3] this compound is notable for being a pro-insecticide, meaning it has low toxicity itself but is converted into a highly toxic substance through metabolic processes within plants, insects, and mammals.[1][3] This guide provides a technical overview of the early toxicological studies that were crucial in defining the mechanism of action and acute toxicity of this compound exposure.

Mechanism of Action: Metabolic Activation and Cholinesterase Inhibition

Early research quickly established that this compound's toxicity is not direct but requires metabolic activation.[1] this compound itself is a weak inhibitor of cholinesterase.[1] The core of its toxic action lies in its biotransformation, primarily in the liver of mammals, into a potent anticholinesterase agent.[4][5][6]

This intoxication process involves the oxidative metabolism of this compound to one or more active metabolites.[7] This metabolic conversion, demonstrated in rat liver slice experiments, transforms this compound into a powerful phosphorylating agent that effectively inhibits acetylcholinesterase (AChE).[4][5] The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing continuous nerve firing, which results in the clinical signs of organophosphate poisoning.[3][8]

Quantitative Toxicological Data

Acute toxicity studies were fundamental in quantifying the lethal potential of this compound. The most common metric from these early studies is the median lethal dose (LD50), which represents the dose required to kill 50% of a tested population. The data below, primarily from studies on rats, highlights the high acute toxicity of this compound, particularly through oral and dermal routes of exposure.

| Parameter | Species | Sex | Route of Administration | LD50 Value (mg/kg) | Reference |

| Acute LD50 | Rat | Male | Oral | 9.1 | [2] |

| Acute LD50 | Rat | Female | Oral | 42 | [2] |

| Acute LD50 | Rat | - | Oral | 5 | [9] |

| Acute LD50 | Rat | Male | Dermal | 15 | [2] |

| Acute LD50 | Rat | Female | Dermal | 44 | [2] |

| Acute LD50 | Rat | - | Dermal | 15 | [9] |

Experimental Protocols

The elucidation of this compound's toxicological profile relied on specific experimental designs. Below are detailed methodologies representative of the key early experiments.

Protocol 1: In Vitro Metabolic Activation of this compound

This protocol is based on the early work by researchers like Davison (1955) to demonstrate the conversion of this compound into a cholinesterase inhibitor by mammalian liver tissue.[5]

-

Objective: To determine if rat liver tissue can metabolize this compound into an active anticholinesterase agent.

-

Biological System: Adult rat liver.

-

Methodology:

-

Tissue Preparation:

-

Rats are euthanized, and the liver is immediately excised and placed in a chilled saline solution.

-

For liver slice experiments, thin sections of the liver (approx. 0.5 mm) are prepared.

-

For liver suspension (homogenate) experiments, the liver is homogenized in a saline-nicotinamide-MgSO4 solution. The suspension is then subjected to differential centrifugation to separate cellular components (e.g., nuclei, mitochondria, microsomes).[5]

-

-

Incubation:

-

Liver slices or suspensions (e.g., 1g of slices in 4 ml of solution) are placed in a flask containing a buffered saline solution (e.g., 0.15M-NaCl, 0.015M-MgSO4).[5]

-

This compound (e.g., 0.5 mg/ml) is added to the experimental flasks. Control flasks contain no this compound.

-

For suspension experiments, cofactors such as DPN (diphosphopyridine nucleotide) and nicotinamide (B372718) may be added to support enzymatic activity.[5]

-

The flasks are incubated, typically for 30-60 minutes at 37°C with shaking in an air or oxygen atmosphere.

-

-

Extraction of Metabolite:

-

Following incubation, the reaction is stopped (e.g., by centrifugation to remove tissue).

-

The active metabolite is extracted from the supernatant using an organic solvent like chloroform (B151607).

-

The chloroform is evaporated, and the residue containing the metabolite is redissolved in a buffer solution.

-

-

Measurement of Cholinesterase Inhibition:

-

The anticholinesterase activity of the extracted metabolite is assayed. A source of cholinesterase (e.g., horse serum or rat brain homogenate) is incubated with the metabolite solution.

-

The remaining cholinesterase activity is measured using a standard method, such as the Warburg manometric technique, which measures CO2 evolution from the hydrolysis of acetylcholine bicarbonate.

-

The percentage of inhibition is calculated by comparing the activity in the presence of the metabolite to the control.

-

-

Protocol 2: Acute Toxicity (LD50) Determination in Rodents

This protocol is a generalized representation based on the study by Gaines (1969) and standard toxicological testing guidelines of the era.[2][10][11][12]

-

Objective: To determine the single-dose lethality (LD50) of this compound following oral and dermal administration.

-

Animal Model: Albino rats (e.g., Wistar or Sprague-Dawley strains), separated by sex. Animals are acclimatized and housed under standard laboratory conditions.

-

Methodology:

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., water or corn oil) to create a series of graded concentrations.

-

Dose Administration:

-

Oral Route: A specified volume of the test solution is administered directly into the stomach using an oral gavage tube. A control group receives only the vehicle.

-

Dermal Route: An area of skin on the animal's back is clipped free of fur. The test substance is applied to the clipped skin and may be held in place with a porous gauze dressing for a set period (e.g., 24 hours).

-

-

Observation:

-

Animals are observed systematically for a period of at least 14 days.

-

Observations include clinical signs of toxicity, such as tremors, convulsions, salivation, diarrhea, and respiratory distress.[13][14] The time of onset, intensity, and duration of these signs are recorded.

-

Mortality is recorded daily. Body weights are typically measured at the start of the test and at specified intervals.

-

-

Data Analysis:

-

The number of mortalities at each dose level is recorded.

-

The LD50 value and its 95% confidence limits are calculated using a standard statistical method, such as probit analysis.

-

-

Conclusion

The early toxicological studies of this compound were pivotal in shaping the understanding of organophosphate insecticides. They established the critical concept of metabolic bioactivation, demonstrating that a seemingly inert compound could be transformed into a highly potent toxin within a biological system. The quantitative data from acute toxicity tests confirmed its high lethality, while in vitro experiments with liver preparations detailed the mechanism of this transformation. These foundational studies provided the essential data for hazard assessment and laid the groundwork for future research into the metabolism and mechanism of action of pro-pesticides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Buy this compound | 152-16-9 | >98% [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The conversion of this compound (OMPA) and parathion into inhibitors of cholinesterase by mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H24N4O3P2 | CID 9037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. gestis-database.dguv.de [gestis-database.dguv.de]

- 10. nationalacademies.org [nationalacademies.org]

- 11. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pesticide Poisoning Registry - Recognizing and Reporting Pesticide-Related Illnesses and Injuries [health.ny.gov]

- 14. Pesticide Poisoning Symptoms and First Aid | MU Extension [extension.missouri.edu]

Schradan's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schradan (Octamethylpyrophosphoramide or OMPA) is an obsolete organophosphate insecticide known for its systemic action in plants and potent toxicity in mammals. This technical guide provides an in-depth analysis of this compound's effects on the central nervous system (CNS). While specific quantitative data on the direct CNS effects of this compound are limited due to its discontinuation, this document synthesizes available information on its mechanism of action, metabolic activation, and general neurotoxicity characteristic of organophosphates. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's neurological impact.

Introduction

This compound, an organophosphorus compound, was historically used as a systemic insecticide.[1] Unlike many other organophosphates, this compound itself is a weak cholinesterase inhibitor. Its toxicity is primarily due to its metabolic conversion in the liver to a highly active metabolite.[2] This guide will explore the core aspects of this compound's interaction with the central nervous system, from its biochemical mechanism to potential neurobehavioral outcomes.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.

The active metabolite of this compound irreversibly binds to the serine hydroxyl group in the active site of AChE. This phosphorylation of the enzyme renders it non-functional. The resulting accumulation of ACh in the synapse leads to hyperstimulation of cholinergic receptors (both muscarinic and nicotinic), causing a wide range of physiological and neurological effects.[3]

Data Presentation: Acute Toxicity of this compound

Quantitative data on the specific neurotoxic effects of this compound on the central nervous system are scarce in modern literature. However, acute toxicity data, specifically the median lethal dose (LD50), provides a general measure of its potent toxicity.

| Parameter | Species | Route of Administration | Value (mg/kg) | Reference |

| LD50 | Rat (Male) | Oral | 9.1 | [4] |

| LD50 | Rat (Female) | Oral | 42 | [4] |

| LD50 | Rat (Male) | Dermal | 15 | [5] |

| LD50 | Rat (Female) | Dermal | 44 | [5] |

Experimental Protocols

In Vivo Cholinesterase Inhibition Assay

Objective: To quantify the inhibition of acetylcholinesterase activity in brain tissue following this compound administration.

Methodology:

-

Animal Model: Male Wistar rats (200-250g).

-

Dosing: Administration of this compound via oral gavage or dermal application at various doses. A control group receiving the vehicle (e.g., corn oil) is included.

-

Tissue Collection: At predetermined time points post-administration, animals are euthanized, and brain tissue (e.g., cortex, hippocampus, striatum) is rapidly dissected and frozen.

-

Homogenization: Brain tissue is homogenized in a phosphate (B84403) buffer (pH 7.4).

-

Enzyme Activity Measurement (Ellman's Method):

-

Aliquots of the brain homogenate are incubated with a known concentration of acetylthiocholine (B1193921) iodide (ATChI), the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the reaction mixture.

-

The rate of hydrolysis of ATChI by AChE is measured spectrophotometrically by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion at 412 nm.

-

Cholinesterase activity is expressed as micromoles of ATChI hydrolyzed per minute per gram of tissue.

-

-

Data Analysis: The percentage of AChE inhibition is calculated by comparing the enzyme activity in the this compound-treated groups to the control group.

Neurobehavioral Assessment: Functional Observational Battery (FOB)

Objective: To assess a range of neurological functions in rodents following this compound exposure.[6]

Methodology:

-

Animal Model: Sprague-Dawley rats.

-

Dosing: Sub-lethal doses of this compound are administered to the treatment group, with a control group receiving the vehicle.

-

Observational Period: Animals are observed at set intervals (e.g., 1, 4, 24, and 48 hours) post-dosing.

-

Parameters Observed:

-

Home Cage Observations: Posture, activity level, presence of tremors, convulsions, or stereotypy.

-

Open Field Assessment: Gait, arousal, mobility, and the presence of any abnormal movements.

-

Sensory and Motor Reflexes: Approach response, touch response, tail pinch response, righting reflex, and grip strength.

-

Physiological Signs: Salivation, lacrimation, urination, defecation, and body temperature.

-

-

Scoring: A standardized scoring system is used to quantify the observed deficits.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of this compound

This compound's neurotoxicity is contingent upon its metabolic activation, primarily by cytochrome P450 enzymes in the liver, to its active, oxygenated analog.[2]

Caption: Metabolic activation of this compound in the liver.

Signaling Pathway: Disruption of Cholinergic Synapse

The active metabolite of this compound disrupts normal cholinergic neurotransmission by irreversibly inhibiting acetylcholinesterase.

Caption: Inhibition of acetylcholinesterase by active this compound at the cholinergic synapse.

Experimental Workflow: In Vivo Neurotoxicity Assessment

A typical workflow for assessing the in vivo neurotoxicity of this compound in a rodent model.

Caption: Experimental workflow for in vivo neurotoxicity testing of this compound.

Conclusion

This compound exerts its neurotoxic effects on the central nervous system through the irreversible inhibition of acetylcholinesterase by its active metabolite. This leads to a cholinergic crisis characterized by the overstimulation of muscarinic and nicotinic receptors. While specific quantitative data on the CNS effects of this compound are limited, the established principles of organophosphate toxicology provide a robust framework for understanding its potential for severe neurotoxicity. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers investigating the neurological impacts of this and similar compounds. Further research, should it be undertaken with appropriate safety precautions, would be necessary to fully elucidate the specific neurobehavioral and cellular consequences of this compound exposure on the central nervous system.

References

- 1. Studies on commercial octamethylpyrophosphoramide (this compound). I.—Composition and analysis (1951) | G. S. Hartley | 20 Citations [scispace.com]

- 2. portlandpress.com [portlandpress.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. acute oral toxicity: Topics by Science.gov [science.gov]

- 5. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central nervous system function and organophosphate insecticide use among pesticide applicators in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Toxicity of Schradan: A Technical Examination of its Selective Action in Insect Species

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Schradan, an organophosphate insecticide, exhibits a remarkable degree of selective toxicity, demonstrating significantly higher efficacy against sap-sucking insects compared to their chewing counterparts. This technical guide delves into the core mechanisms underpinning this selectivity. Through a comprehensive review of available data, this paper summarizes the quantitative toxicity of this compound in representative insect species, details the experimental protocols utilized in key studies, and provides visual representations of the underlying physiological and biochemical pathways. The central thesis posits that the selective toxicity of this compound is not primarily a result of differential metabolic activation or target site sensitivity, but rather stems from disparities in the distribution and accumulation of its active metabolite within the nervous systems of different insect orders. This is largely attributed to anatomical differences in the protective nerve sheath.

Introduction

The development of selective insecticides is a cornerstone of integrated pest management, aiming to minimize harm to non-target organisms and the environment. This compound, an early systemic organophosphate, serves as a classic case study in selective toxicity. Chemically, this compound itself is a weak acetylcholinesterase (AChE) inhibitor. Its potent insecticidal activity relies on its in-vivo bioactivation to a toxic metabolite, phosphoramide (B1221513) oxide. This metabolic conversion is a critical first step in its mode of action.

This whitepaper will explore the factors contributing to the pronounced differences in susceptibility to this compound observed between sucking insects, such as aphids, and chewing insects, like cockroaches. We will present available quantitative data, outline the methodologies used to generate this data, and visualize the key processes to provide a clear and in-depth understanding of this phenomenon for researchers in toxicology and insecticide development.

Quantitative Toxicity Data

The disparity in this compound's toxicity between different insect feeding guilds is stark. The following table summarizes the available lethal dose 50 (LD50) values for representative species.

| Insect Species | Feeding Type | LD50 (µg/g) | Reference |

| German Cockroach (Blattella germanica) | Chewing | 1000 | [1] |

Note: While the high toxicity of this compound to sucking insects is well-documented qualitatively, specific LD50 values for species like Myzus persicae were not available in the reviewed literature. The value for the German cockroach highlights the significant tolerance of chewing insects.

Mechanism of Selective Toxicity

The selective toxicity of this compound is a multi-faceted issue, with evidence pointing towards physiological and anatomical differences between insect species as the primary drivers.

Metabolic Activation of this compound

This compound is metabolized to its active form, phosphoramide oxide, which is a potent inhibitor of acetylcholinesterase (AChE). This bioactivation is crucial for its toxic effects. While initial hypotheses suggested that differences in metabolic rates could explain the selective toxicity, studies have shown that both susceptible (sucking) and resistant (chewing) insects are capable of converting this compound to its active metabolite. Therefore, the rate of activation alone does not appear to be the primary determinant of selectivity.

The metabolic conversion of this compound is an oxidative process, likely mediated by cytochrome P450 monooxygenases.

The Critical Role of Toxin Distribution

The most significant factor contributing to this compound's selective toxicity is the differential distribution and accumulation of the toxic metabolite, phosphoramide oxide, in the central nervous system (CNS) of insects.[1]

Studies using radiolabeled P32-schradan have demonstrated that a much higher concentration of the toxicant accumulates in the nervous systems of sucking insects compared to chewing insects.[1] This differential accumulation is attributed to the anatomical structure of the nerve sheath.

-

Sucking Insects (e.g., Aphids): Possess a relatively thin and simple double membrane surrounding their thoracic ganglia. This presents a less formidable barrier to the penetration of the polar phosphoramide oxide.[1]

-

Chewing Insects (e.g., Cockroaches): Have a thick and robust nerve sheath, which acts as a protective barrier, limiting the penetration of the toxicant to its target site, the synapses within the CNS.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the selective toxicity of this compound.

Determination of LD50

The lethal dose 50 (LD50) is a standardized measure of the acute toxicity of a substance.

Objective: To determine the dose of this compound required to kill 50% of a test population of insects.

Protocol:

-

Insect Rearing: Maintain healthy, age-synchronized colonies of the test insect species (e.g., Blattella germanica or Myzus persicae) under controlled laboratory conditions (temperature, humidity, and photoperiod).

-

Insecticide Preparation: Prepare a series of graded concentrations of this compound in a suitable solvent (e.g., acetone).

-

Application:

-

Topical Application (for chewing insects): Apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual insects using a calibrated microapplicator. A control group is treated with the solvent alone.

-

Systemic Application (for sucking insects): Apply the this compound solutions to the soil or nutrient medium of the host plants. Allow for systemic uptake by the plant. Aphids are then placed on the treated plants.

-

-

Observation: House the treated insects in clean containers with access to food and water. Monitor mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

-

Data Analysis: Record the number of dead insects at each concentration. Use probit analysis to calculate the LD50 value, along with its 95% confidence limits.

In Vitro Cholinesterase Inhibition Assay

This assay measures the extent to which this compound or its metabolites inhibit the activity of acetylcholinesterase.

Objective: To assess the anticholinesterase activity of this compound and its activated form.

Protocol:

-

Enzyme Preparation: Prepare a homogenate of insect nerve tissue (e.g., heads or thoraces) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Centrifuge the homogenate to obtain a supernatant containing the acetylcholinesterase.

-

Incubation: In a multi-well plate or spectrophotometer cuvette, pre-incubate the enzyme preparation with various concentrations of the test compound (this compound or synthesized phosphoramide oxide) for a specific duration.

-

Substrate Addition: Initiate the enzymatic reaction by adding a substrate, such as acetylthiocholine (B1193921).

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. Measure the rate of color change spectrophotometrically at a wavelength of 412 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the I50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

P32-Schradan Distribution Study

This radiographic method allows for the visualization and quantification of the insecticide's distribution within the insect body.

Objective: To determine the in-vivo distribution and accumulation of this compound and its metabolites in different tissues of sucking and chewing insects.

Protocol:

-

Synthesis of P32-Schradan: Synthesize this compound incorporating the radioactive isotope Phosphorus-32.

-

Insect Treatment: Administer a known dose of P32-schradan to the insects, either topically or systemically, as described in the LD50 protocol.

-

Tissue Dissection: At various time points post-treatment, dissect the insects to isolate specific tissues and organs, particularly the central nervous system, gut, and fat body.

-

Quantification of Radioactivity: Homogenize the dissected tissues and measure the amount of radioactivity in each sample using a liquid scintillation counter.

-

Autoradiography (Optional): Prepare whole-body or tissue sections of the treated insects and expose them to X-ray film. The resulting autoradiograph will show the spatial distribution of the radiolabeled compound.

-

Data Analysis: Express the radioactivity in each tissue as a percentage of the total administered dose or as disintegrations per minute (DPM) per milligram of tissue. Compare the distribution patterns between the different insect species.

Conclusion

The selective toxicity of this compound in different insect species is a well-established phenomenon that is primarily dictated by anatomical and physiological factors rather than biochemical differences in metabolism or target site sensitivity. While both sucking and chewing insects can metabolically activate this compound to its potent anticholinesterase form, the key determinant of its selective action is the differential ability of this toxic metabolite to penetrate the central nervous system. The robust and thick nerve sheath of chewing insects provides a significant barrier to the polar metabolite, whereas the thinner nerve sheath of sucking insects allows for greater accumulation at the target site, leading to higher toxicity.

This understanding has important implications for the design of future insecticides. By targeting physiological or anatomical features unique to certain pest groups, it may be possible to develop more selective and environmentally benign crop protection agents. Further research into the specific transporters and structural components of the insect nerve sheath could open new avenues for the development of next-generation, highly selective insecticides.

References

The Enduring Legacy of Schradan: A Technical Examination of its Environmental Fate and Persistence in Soil

For Researchers, Scientists, and Drug Development Professionals

Once a widely used systemic organophosphate insecticide, Schradan (octamethylpyrophosphoramide) has been the subject of environmental scrutiny due to its potential for persistence and mobility in soil ecosystems. This technical guide provides an in-depth analysis of the environmental fate of this compound, consolidating available data on its degradation, persistence, and sorption characteristics in soil. Detailed experimental protocols for assessing these parameters are also outlined to support further research and risk assessment.

Executive Summary

This compound's environmental behavior in soil is characterized by very high mobility, with an estimated organic carbon-normalized sorption coefficient (Koc) of 7, indicating a significant potential for leaching into groundwater. While specific soil half-life (DT₅₀) data for this compound is scarce in modern literature, its persistence in plants has been observed for up to 10 days. The primary degradation pathways for organophosphates like this compound in soil include hydrolysis, photolysis, and microbial degradation. Hydrolysis is a key abiotic process, particularly under acidic conditions. This guide synthesizes the limited available quantitative data and provides a framework for generating further experimental data based on established regulatory guidelines.

Data Presentation: Environmental Fate Parameters of this compound in Soil

Due to the obsolete nature of this compound, comprehensive and recent experimental data on its soil fate is limited. The following tables summarize the available information and provide a comparative context with other organophosphate insecticides.

Table 1: Soil Sorption and Mobility of this compound

| Parameter | Value | Interpretation | Source |

| Soil Sorption Coefficient (Kd) | Data not available | - | - |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | ~ 7 (estimated) | Very High Mobility | PubChem |

Table 2: Persistence of this compound in the Environment

| Medium | Parameter | Value | Conditions | Source |

| Plants | Persistence of residues | 10 days | Not specified | [1] |

| Soil | Half-life (DT₅₀) | Data not available | - | - |

| Atmosphere | Half-life (Vapor-phase) | ~ 3 hours | Reaction with hydroxyl radicals | PubChem |

Degradation Pathways of this compound in Soil

The breakdown of this compound in the soil environment is governed by a combination of chemical and biological processes.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in acidic soil environments. The P-O-P bond in the pyrophosphoramide structure is susceptible to cleavage by water, leading to the formation of less complex and generally less toxic phosphate (B84403) compounds. The rate of hydrolysis is influenced by soil pH and temperature, with faster degradation typically observed in acidic and warmer conditions[2].

Photolysis

On the soil surface, this compound can undergo photolysis, where it is degraded by sunlight. The energy from ultraviolet (UV) radiation can break the chemical bonds in the this compound molecule[3]. The efficiency of this process, known as the quantum yield, is dependent on the intensity and wavelength of light, as well as the properties of the soil surface.

Microbial Degradation

Microorganisms in the soil, including bacteria and fungi, can play a crucial role in the degradation of organophosphate pesticides like this compound[4]. These microorganisms can utilize the pesticide as a source of carbon, phosphorus, or energy, breaking it down through enzymatic processes. The rate of microbial degradation is influenced by soil organic matter content, moisture, temperature, and the composition of the microbial community.

Below is a conceptual representation of the degradation pathways.

Conceptual degradation pathways of this compound in soil.

Experimental Protocols

To address the data gaps for this compound and to assess the environmental fate of similar compounds, standardized experimental protocols are essential. The following sections detail methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (OECD 307)

This study is designed to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

-

Soil Selection: Choose at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.

-

Test Substance: Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking of the parent compound and its degradation products.

-

Application: Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-